2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2327188-94-1
VCID: VC6298960
InChI: InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2
SMILES: C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N
Molecular Formula: C14H15F2N3O
Molecular Weight: 279.291

2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

CAS No.: 2327188-94-1

Cat. No.: VC6298960

Molecular Formula: C14H15F2N3O

Molecular Weight: 279.291

* For research use only. Not for human or veterinary use.

2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile - 2327188-94-1

Specification

CAS No. 2327188-94-1
Molecular Formula C14H15F2N3O
Molecular Weight 279.291
IUPAC Name 2-(4,4-difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Standard InChI InChI=1S/C14H15F2N3O/c15-14(16)2-4-19(5-3-14)13-10(8-17)7-11-9-20-6-1-12(11)18-13/h7H,1-6,9H2
Standard InChI Key QGMWORZLOZHYGP-UHFFFAOYSA-N
SMILES C1COCC2=CC(=C(N=C21)N3CCC(CC3)(F)F)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile comprises a pyrano[4,3-b]pyridine scaffold fused to a 4,4-difluoropiperidine moiety. The pyran ring (oxygen-containing six-membered ring) is annulated to the pyridine ring at the [4,3-b] position, creating a bicyclic system. At the 2-position of the pyridine ring, a 4,4-difluoropiperidin-1-yl group is attached, while a cyano (-CN) functional group resides at the 3-position .

Physicochemical Data

The compound’s key physicochemical properties are summarized below:

PropertyValue
CAS Number2327188-94-1
Molecular FormulaC₁₄H₁₅F₂N₃O
Molecular Weight279.28 g/mol
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Topological Polar Surface61.7 Ų

These values are derived from computational analyses and experimental characterizations . The presence of fluorine atoms enhances lipophilicity, while the cyano group contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile typically begins with the preparation of the pyrano-pyridine core. A common route involves:

  • Formation of the Pyran Ring: Cyclocondensation of a diketone with a cyanopyridine derivative under acidic conditions.

  • Introduction of the Piperidine Moiety: Nucleophilic substitution at the pyridine’s 2-position using 4,4-difluoropiperidine in the presence of a base such as potassium carbonate.

  • Cyanation: Installation of the cyano group via palladium-catalyzed cross-coupling or direct substitution.

Reaction conditions are critical; for instance, the use of polar aprotic solvents (e.g., dimethylformamide) at 80–100°C optimizes substitution efficiency. Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity.

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 4.35–4.50 ppm correspond to the pyran ring’s methylene protons. The difluoropiperidine group shows distinct coupling patterns (J = 12–14 Hz) due to geminal fluorine atoms.

    • ¹³C NMR: The cyano carbon resonates at ~115 ppm, while the piperidine carbons adjacent to fluorine appear upfield (δ 35–40 ppm).

  • Mass Spectrometry: The molecular ion peak at m/z 279.28 confirms the molecular weight, with fragmentation patterns indicating loss of the cyano group (-27 Da) .

Biological Activity and Mechanistic Insights

DPP-IV Inhibition

2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile exhibits potent inhibitory activity against DPP-IV, an enzyme responsible for degrading incretin hormones such as GLP-1. By prolonging incretin activity, the compound enhances insulin secretion and suppresses glucagon release, making it a candidate for type 2 diabetes therapy.

Mechanism of Action:

  • The cyano group interacts with the enzyme’s catalytic serine residue (Ser630), forming a covalent adduct.

  • The difluoropiperidine moiety occupies the S1 hydrophobic pocket, enhancing binding affinity through van der Waals interactions.

Pharmacokinetic Profile

  • Absorption: Moderate oral bioavailability (~40%) due to high lipophilicity (logP = 2.1).

  • Metabolism: Hepatic cytochrome P450-mediated oxidation of the piperidine ring, yielding inactive metabolites.

  • Half-life: ~6 hours in rodent models, necessitating twice-daily dosing for therapeutic efficacy.

Comparative Analysis with Related Compounds

Structural Analogues

To contextualize its activity, 2-(4,4-Difluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is compared with two analogues:

CompoundStructural VariationDPP-IV IC₅₀ (nM)
2-(Piperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileNon-fluorinated piperidine120
2-(4-Fluoropiperidin-1-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrileMono-fluorinated piperidine45
Target Compound4,4-Difluoropiperidine18

The data underscore the importance of fluorine substitution: difluorination improves inhibitory potency 6.7-fold compared to the non-fluorinated analogue.

Patent Landscape

The compound is covered under patent WO2012060590A2, which claims broad coverage for pyrano-pyridine derivatives as DPP-IV inhibitors. Competing patents, such as WO2017112719A1, focus on pyrrolo-pyridinones for muscarinic receptor modulation but lack overlap in biological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator